molecular formula C10H10N8OS B5614293 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide

Cat. No. B5614293
M. Wt: 290.31 g/mol
InChI Key: UILVYNSWDYAMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazolopyridine derivatives, closely related to the compound of interest, can be accomplished through various methods, including acylation reactions, intramolecular oxidative N-N bond formations, and substitutions. For instance, triazolopyridines and pyrazolopyridines can be prepared via cyanoacetylation reactions followed by cyclization (Ibrahim et al., 2011; Zheng et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of triazolopyridine derivatives reveals insights into their geometric and electronic configurations. For example, certain triazolopyridines form crystals with monoclinic symmetry, highlighting the complex intermolecular interactions that define their solid-state properties (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including substitution reactions that can modify their chemical structures and potentially lead to new compounds with different properties (Asensio et al., 1993). These reactions are crucial for exploring the reactivity and functionalization of triazolopyridines.

properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N8OS/c11-17-6-13-18-9(17)15-16-10(18)20-5-8(19)14-7-3-1-2-4-12-7/h1-4,6H,5,11H2,(H,12,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILVYNSWDYAMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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